EMIM TfSI possesses high ionic conductivity, electrochemical stability, and a wide liquid range, making it a valuable candidate for electrolytes in batteries, fuel cells, and supercapacitors []. Research is ongoing to optimize EMIM TfSI-based electrolytes for improved performance and specific applications [].
EMIM TfSI's ability to dissolve various organic and inorganic compounds makes it a useful solvent for catalytic reactions. Researchers are exploring its potential in areas like biomass conversion, organic synthesis, and transition-metal catalysis due to its tunable properties and reusability [, ].
EMIM TfSI is being investigated for its role in the development of functional materials like lubricants, ionic liquids polymers, and electrolytes for dye-sensitized solar cells due to its lubricating properties, thermal stability, and ability to dissolve relevant materials [, ].
1-Ethyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide is a member of the family of ionic liquids, specifically classified as a 1-alkyl-1-methylpyrrolidinium compound. Its chemical formula is , and it has a molecular weight of approximately 394.35 g/mol. This compound is notable for its high thermal stability and low volatility, making it suitable for various applications in electrochemistry and materials science .
The synthesis of 1-ethyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide typically involves:
These steps may vary depending on specific laboratory protocols and desired purity levels .
1-Ethyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide has several noteworthy applications:
Interaction studies have focused on the behavior of 1-ethyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide in various environments:
Several compounds share structural similarities with 1-ethyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide. Here’s a comparison highlighting its uniqueness:
Compound Name | Structure | Unique Features |
---|---|---|
1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide | Imidazolium-based | Often exhibits higher thermal stability but lower ionic conductivity compared to pyrrolidinium variants. |
1-Methyl-3-propylimidazolium trifluoromethanesulfonate | Imidazolium-based | More commonly used but less stable under extreme conditions than pyrrolidinium derivatives. |
1-Ethyl-3-methylimidazolium tetrafluoroborate | Imidazolium-based | Generally more reactive but less effective as an electrolyte compared to the pyrrolidinium derivative. |
The unique combination of properties such as lower viscosity, higher thermal stability, and enhanced ionic conductivity distinguishes 1-ethyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide from its counterparts, making it particularly valuable in energy applications .